molecular formula C16H15BrO B1522353 3-(4-Bromophenyl)-4'-methylpropiophenone CAS No. 898760-99-1

3-(4-Bromophenyl)-4'-methylpropiophenone

Cat. No.: B1522353
CAS No.: 898760-99-1
M. Wt: 303.19 g/mol
InChI Key: GGHCDQGKIWONCT-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to a phenyl ring and a methyl group attached to the propiophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-4’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-bromobenzoyl chloride and 4-methylacetophenone as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under anhydrous conditions. The general reaction scheme is as follows:

4-Bromobenzoyl chloride+4-MethylacetophenoneAlCl33-(4-Bromophenyl)-4’-methylpropiophenone\text{4-Bromobenzoyl chloride} + \text{4-Methylacetophenone} \xrightarrow{\text{AlCl}_3} \text{3-(4-Bromophenyl)-4'-methylpropiophenone} 4-Bromobenzoyl chloride+4-MethylacetophenoneAlCl3​​3-(4-Bromophenyl)-4’-methylpropiophenone

Industrial Production Methods: In an industrial setting, the synthesis of 3-(4-Bromophenyl)-4’-methylpropiophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)-4’-methylpropiophenone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products:

    Oxidation: 4’-Methylbenzoic acid derivatives.

    Reduction: 3-(4-Bromophenyl)-4’-methylpropiophenol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-4’-methylpropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4’-methylpropiophenone involves its interaction with molecular targets through its functional groups. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has an isoxazole ring instead

Properties

IUPAC Name

3-(4-bromophenyl)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHCDQGKIWONCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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